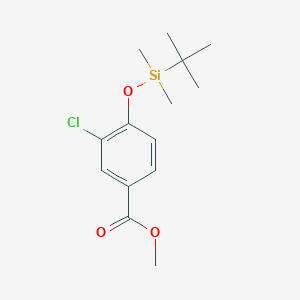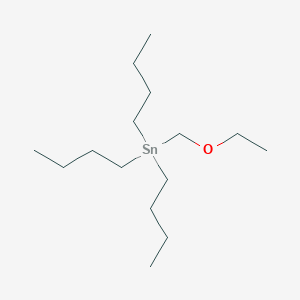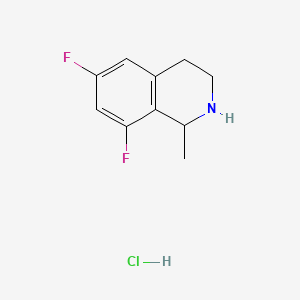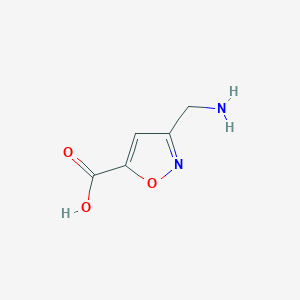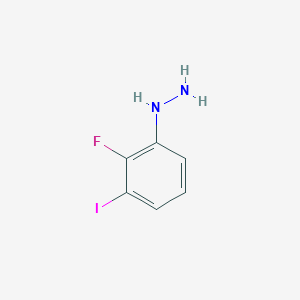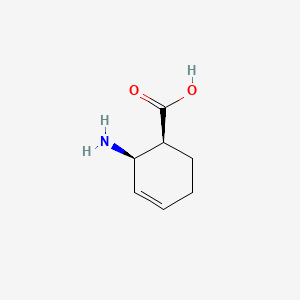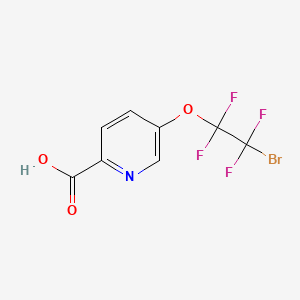
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple fluorine atoms, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with 2-bromo-1,1,2,2-tetrafluoroethanol under specific conditions to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield derivatives with various functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties, such as high thermal stability and reactivity, make it suitable for various applications, including coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group instead of tetrafluoroethoxy.
2-Bromo-5-fluoropyridine: Contains a fluorine atom instead of the tetrafluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar but with a trifluoroethoxy group.
Uniqueness
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly valuable in applications requiring high reactivity and stability .
Propiedades
Fórmula molecular |
C8H4BrF4NO3 |
|---|---|
Peso molecular |
318.02 g/mol |
Nombre IUPAC |
5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrF4NO3/c9-7(10,11)8(12,13)17-4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16) |
Clave InChI |
VMFMEQMDJXGKKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
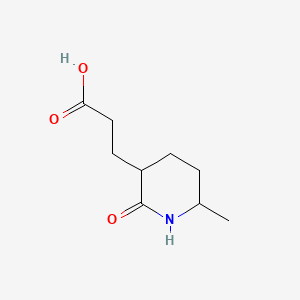
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
